![molecular formula C14H13BrN2OS B2849550 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 304690-76-4](/img/structure/B2849550.png)
4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. In a study, derivatives of the compound were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that some of these derivatives have promising antimicrobial activity .
Anticancer Activity
The compound has also been researched for its potential anticancer activity. In the same study, the synthesized derivatives were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some of the derivatives were found to be active against the breast cancer cell line .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that some of the derivatives displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antioxidant Activity
Thiazole derivatives, which include the compound , have been reported to have antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory properties . This could make them potentially useful in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the compound’s action is the inhibition of the LasB system . This leads to a decrease in the bacteria’s growth inhibitory activities . In addition, the compound shows promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Action Environment
The action of the compound can be influenced by environmental factors that affect the quorum sensing pathways in bacteria . These factors can include nutrient availability and the presence of defense mechanisms .
properties
IUPAC Name |
4-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNVWNPKMDGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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